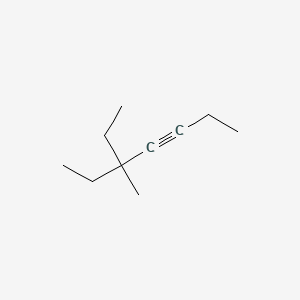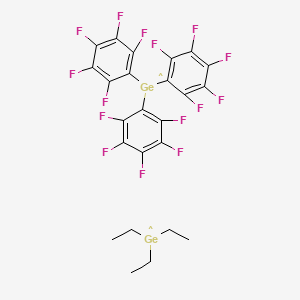![molecular formula C12H22O4S2 B14596279 {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid CAS No. 59229-30-0](/img/structure/B14596279.png)
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted acetic acids.
科学的研究の応用
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and redox biology.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.
Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.
Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.
Uniqueness
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
59229-30-0 |
|---|---|
分子式 |
C12H22O4S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid |
InChI |
InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14) |
InChIキー |
VLGPRTQOIMXLOX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CSSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)

![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
